Ramiprilat Ramiprilat Ramiprilat is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Ramiprilat inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and leads to vasodilation. This agent also causes an increase in bradykinin levels and a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
Ramiprilat is a dipeptide that is the active metabolite of ramipril. An angiotensin-converting enzyme (ACE) inhibitor, used to treat high blood pressure and congestive heart failure. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a drug metabolite, a cardioprotective agent, a matrix metalloproteinase inhibitor and a bradykinin receptor B2 agonist. It is a cyclopentapyrrole, an azabicycloalkane, a dipeptide and a dicarboxylic acid.
Ramiprilat, also known as ramiprilic acid, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Ramiprilat is considered to be a practically insoluble (in water) and relatively neutral molecule. Ramiprilat has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, ramiprilat is primarily located in the cytoplasm. In humans, ramiprilat is involved in the ramipril action pathway and the ramipril metabolism pathway.
Brand Name: Vulcanchem
CAS No.: 87269-97-4
VCID: VC0541041
InChI: InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1
SMILES: CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Molecular Formula: C21H28N2O5
Molecular Weight: 388.5 g/mol

Ramiprilat

CAS No.: 87269-97-4

Inhibitors

VCID: VC0541041

Molecular Formula: C21H28N2O5

Molecular Weight: 388.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ramiprilat - 87269-97-4

CAS No. 87269-97-4
Product Name Ramiprilat
Molecular Formula C21H28N2O5
Molecular Weight 388.5 g/mol
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1
Standard InChIKey KEDYTOTWMPBSLG-HILJTLORSA-N
Isomeric SMILES C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
SMILES CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Appearance Solid powder
Description Ramiprilat is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Ramiprilat inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and leads to vasodilation. This agent also causes an increase in bradykinin levels and a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
Ramiprilat is a dipeptide that is the active metabolite of ramipril. An angiotensin-converting enzyme (ACE) inhibitor, used to treat high blood pressure and congestive heart failure. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a drug metabolite, a cardioprotective agent, a matrix metalloproteinase inhibitor and a bradykinin receptor B2 agonist. It is a cyclopentapyrrole, an azabicycloalkane, a dipeptide and a dicarboxylic acid.
Ramiprilat, also known as ramiprilic acid, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Ramiprilat is considered to be a practically insoluble (in water) and relatively neutral molecule. Ramiprilat has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, ramiprilat is primarily located in the cytoplasm. In humans, ramiprilat is involved in the ramipril action pathway and the ramipril metabolism pathway.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Ramiprilat;
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3: Cvan Trobec K, Trontelj J, Springer J, Lainscak M, Kerec Kos M. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of bisoprolol, ramiprilat, propranolol and midazolam in rat dried blood spots. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 May 1;958:29-35. doi: 10.1016/j.jchromb.2014.03.009. Epub 2014 Mar 15. PubMed PMID: 24686237.
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5: Safari F, Hajizadeh S, Shekarforoush S, Bayat G, Foadoddini M, Khoshbaten A. Influence of ramiprilat and losartan on ischemia reperfusion injury in rat hearts. J Renin Angiotensin Aldosterone Syst. 2012 Mar;13(1):29-35. doi: 10.1177/1470320311426025. Epub 2011 Nov 10. PubMed PMID: 22076778.
6: Gupta VK, Jain R, Lukram O, Agarwal S, Dwivedi A. Simultaneous determination of ramipril, ramiprilat and telmisartan in human plasma using liquid chromatography tandem mass spectrometry. Talanta. 2011 Jan 15;83(3):709-16. doi: 10.1016/j.talanta.2010.10.011. Epub 2010 Nov 18. PubMed PMID: 21147310.
7: Dubey R, Ghosh M. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method. Sci Pharm. 2014 Nov 30;83(1):107-24. doi: 10.3797/scipharm.1410-15. Print 2015 Jan-Mar. PubMed PMID: 26839805; PubMed Central PMCID: PMC4729183.
8: Helmig S, Schuckenböhmer P, Heger J, Euler G, Piper HM, Schlüter KD. Direct effects of the angiotensin-converting enzyme inhibitor ramiprilat on adult rat ventricular cardiomyocytes. Acta Physiol (Oxf). 2007 Dec;191(4):267-74. Epub 2007 Sep 7. PubMed PMID: 17825088.
9: Lefebvre HP, Jeunesse E, Laroute V, Toutain PL. Pharmacokinetic and pharmacodynamic parameters of ramipril and ramiprilat in healthy dogs and dogs with reduced glomerular filtration rate. J Vet Intern Med. 2006 May-Jun;20(3):499-507. PubMed PMID: 16734081.
10: Carlsson L, Abrahamsson T. Ramiprilat attenuates the local release of noradrenaline in the ischemic myocardium. Eur J Pharmacol. 1989 Jul 18;166(2):157-64. PubMed PMID: 2792189.
11: Grima M, Mosser J, Welsch C, Barthelmebs M, Imbs JL. [3H]ramiprilat binding to the angiotensin-converting enzyme in rat renal brush-border membranes: the effect of chloride. Eur J Pharmacol. 1991 Mar 25;206(3):203-9. PubMed PMID: 1649762.
12: Ehring T, Baumgart D, Krajcar M, Hümmelgen M, Kompa S, Heusch G. Attenuation of myocardial stunning by the ACE inhibitor ramiprilat through a signal cascade of bradykinin and prostaglandins but not nitric oxide. Circulation. 1994 Sep;90(3):1368-85. PubMed PMID: 8087948.
13: Hong YJ, Jeong MH, Song SJ, Sim DS, Kim JH, Lim KS, Hachinohe D, Ahmed K, Hwang SH, Lee MG, Ko JS, Park KH, Yoon HJ, Yoon NS, Kim KH, Park HW, Kim JH, Ahn Y, Cho JG, Cho DL, Park JC, Kang JC. Effects of ramiprilat-coated stents on neointimal hyperplasia, inflammation, and arterial healing in a porcine coronary restenosis model. Korean Circ J. 2011 Sep;41(9):535-41. doi: 10.4070/kcj.2011.41.9.535. Epub 2011 Sep 29. PubMed PMID: 22022329; PubMed Central PMCID: PMC3193045.
14: Cachofeiro V, Sakakibara T, Nasjletti A. Kinins, nitric oxide, and the hypotensive effect of captopril and ramiprilat in hypertension. Hypertension. 1992 Feb;19(2):138-45. PubMed PMID: 1737647.
15: Levitt DG, Schoemaker RC. Human physiologically based pharmacokinetic model for ACE inhibitors: ramipril and ramiprilat. BMC Clin Pharmacol. 2006 Jan 6;6:1. PubMed PMID: 16398929; PubMed Central PMCID: PMC1373666.
16: Nordström M, Abrahamsson T, Ervik M, Forshult E, Regårdh CG. Central nervous and systemic kinetics of ramipril and ramiprilat in the conscious dog. J Pharmacol Exp Ther. 1993 Jul;266(1):147-52. PubMed PMID: 8331554.
17: Vree TB, Dammers E, Ulc I, Horkovics-Kovats S, Ryska M, Merkx, Ijsbrand. Lack of male-female differences in disposition and esterase hydrolysis of ramipril to ramiprilat in healthy volunteers after a single oral dose. ScientificWorldJournal. 2003 Dec 11;3:1332-43. PubMed PMID: 14755115.
18: Lu XY, Shen-Tu JZ, Liu J. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers. J Pharm Biomed Anal. 2006 Feb 13;40(2):478-83. Epub 2005 Sep 21. PubMed PMID: 16181761.
19: Hartman JC, Hullinger TG, Wall TM, Shebuski RJ. Reduction of myocardial infarct size by ramiprilat is independent of angiotensin II synthesis inhibition. Eur J Pharmacol. 1993 Apr 6;234(2-3):229-36. PubMed PMID: 8482328.
20: Bünning P. Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat. J Cardiovasc Pharmacol. 1987;10 Suppl 7:S31-5. Review. PubMed PMID: 2485060.
PubChem Compound 5464096
Last Modified Nov 11 2021
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